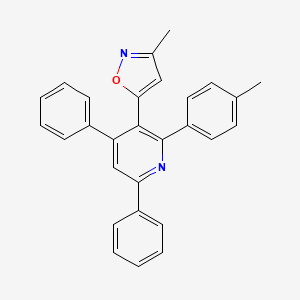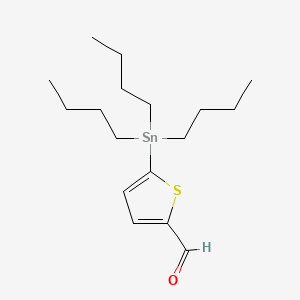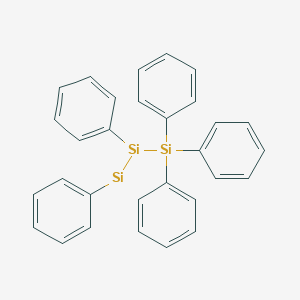
5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene is a chemical compound with the molecular formula C13H22. It is a derivative of cyclopentadiene, characterized by the presence of butyl and tetramethyl substituents on the cyclopentadiene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene typically involves the alkylation of 1,2,3,4-tetramethylcyclopentadiene with butyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentadiene, followed by the addition of butyl bromide (C4H9Br) to introduce the butyl group .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the cyclopentadiene ring.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated cyclopentane derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 5-butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular membranes, affecting membrane fluidity and signaling pathways .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetramethylcyclopentadiene: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain contexts.
1,3,5,7-Tetramethylcyclooctatetraene: A larger ring system with different electronic properties.
N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine: Contains a silicon atom and tert-butyl group, offering different reactivity and applications.
Uniqueness
5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and catalysts.
特性
CAS番号 |
144776-47-6 |
|---|---|
分子式 |
C13H22 |
分子量 |
178.31 g/mol |
IUPAC名 |
5-butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H22/c1-6-7-8-13-11(4)9(2)10(3)12(13)5/h13H,6-8H2,1-5H3 |
InChIキー |
KCTPXSVKZKTAAY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=C(C(=C1C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)

![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)

![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)




